ESR Hyperfine Coupling Elimination: Unambiguous Radical Species Identification vs. Unlabeled Guanosine
Selective C-8 deuteration of guanosine eliminates the major proton hyperfine coupling at C-8, which dominates the ESR spectrum of the guanine cation radical (G•+) in unlabeled guanosine. This allows direct resolution and assignment of anisotropic nitrogen hyperfine couplings for G•+, G(–H)•, and G(–2H)•- species. In unlabeled dGuo, the C-8 proton coupling obscures these nitrogen couplings, preventing unambiguous identification of deprotonation states [1][2]. The quantitative removal of the C-8 ¹H hyperfine interaction (approximately 17 G in magnitude) transforms the ESR spectrum into an interpretable pattern dominated by N1, N2, and N3 nitrogen couplings [2].
| Evidence Dimension | Resolution of anisotropic nitrogen hyperfine couplings in guanine cation radical ESR |
|---|---|
| Target Compound Data | C-8 ¹H coupling eliminated; anisotropic nitrogen couplings resolvable at N1, N2, N3 |
| Comparator Or Baseline | Unlabeled dGuo: dominant C-8 ¹H hyperfine coupling (~17 G) obscures nitrogen couplings |
| Quantified Difference | Complete removal of ~17 G proton hyperfine coupling; enables identification of three distinct radical species (G•+, G(–H)•, G(–2H)•-) |
| Conditions | Frozen aqueous D₂O solutions at 77 K; ESR spectroscopy at X-band; pH 3-11 |
Why This Matters
Procurement of Guanosine-8-d is essential for any ESR-based study of guanine oxidation mechanisms in DNA, as unlabeled guanosine cannot resolve the critical nitrogen coupling signatures needed to assign radical protonation states.
- [1] Adhikary A, Kumar A, Becker D, Sevilla MD. Direct observation of the hole protonation state and hole localization site in DNA-oligomers. J Am Chem Soc. 2009;131(24):8614-8619. doi:10.1021/ja9014869. View Source
- [2] Adhikary A, Kumar A, Becker D, Sevilla MD. The guanine cation radical: investigation of deprotonation states by ESR and DFT. J Phys Chem B. 2006;110(47):24171-24180. doi:10.1021/jp064361y. View Source
